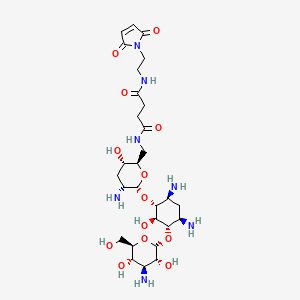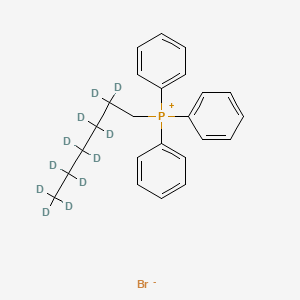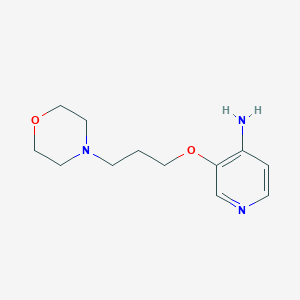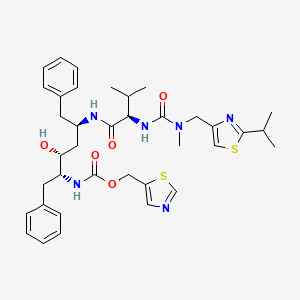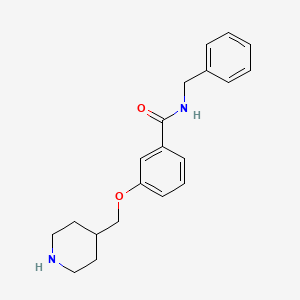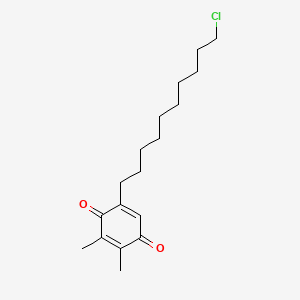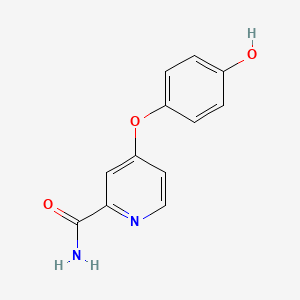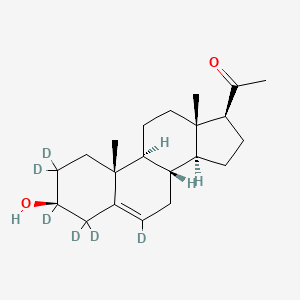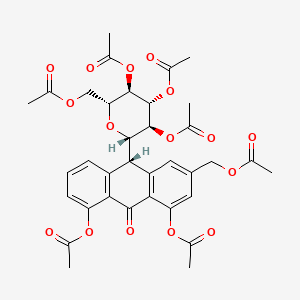
Barbaloin, heptaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbaloin, heptaacetate is a derivative of barbaloin, a natural anthraquinone glycoside found in the roots of the aloe plant. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barbaloin, heptaacetate can be synthesized through the acetylation of barbaloin using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction of barbaloin from aloe vera leaves followed by purification and subsequent acetylation. The process requires careful control of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Barbaloin, heptaacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, including barbaloin quinone.
Reduction: Reduction reactions can produce reduced forms of this compound.
Substitution: Substitution reactions can lead to the formation of different substituted derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: Barbaloin, heptaacetate exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine: Its anti-inflammatory and anticancer properties have been explored for potential therapeutic applications.
Industry: this compound is used in the cosmetic industry for its skin-soothing and healing properties.
Wirkmechanismus
The mechanism by which barbaloin, heptaacetate exerts its effects involves the modulation of various molecular targets and pathways:
Molecular Targets: this compound interacts with cellular receptors and enzymes, leading to the modulation of inflammatory and apoptotic pathways.
Pathways Involved: It affects signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Barbaloin, heptaacetate is similar to other anthraquinone glycosides such as aloe-emodin and rhein. it is unique in its higher degree of acetylation, which enhances its stability and bioactivity. Other similar compounds include:
Aloe-emodin: A natural anthraquinone glycoside with anti-inflammatory and anticancer properties.
Rhein: Another anthraquinone glycoside with similar biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C35H36O16 |
|---|---|
Molekulargewicht |
712.6 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[(9S)-4,5-diacetyloxy-2-(acetyloxymethyl)-10-oxo-9H-anthracen-9-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H36O16/c1-15(36)44-13-22-11-24-28(23-9-8-10-25(46-17(3)38)29(23)31(43)30(24)26(12-22)47-18(4)39)33-35(50-21(7)42)34(49-20(6)41)32(48-19(5)40)27(51-33)14-45-16(2)37/h8-12,27-28,32-35H,13-14H2,1-7H3/t27-,28+,32-,33+,34+,35+/m1/s1 |
InChI-Schlüssel |
BCGOCQLKVPJNOS-NWBYXJRXSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[C@H]2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(=CC=C3)OC(=O)C)C(=O)C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



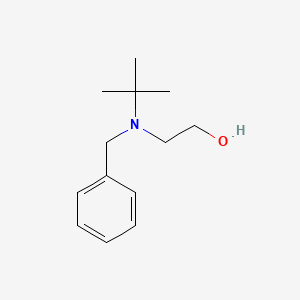
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
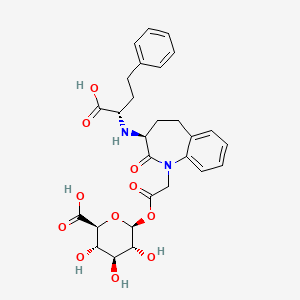
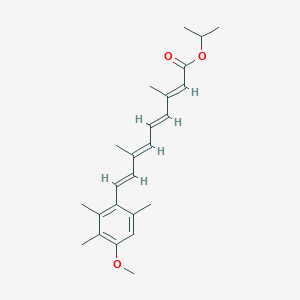
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
